5-Aminobenzimidazole
Overview
Description
5-Aminobenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with an amino group attached at the fifth position. This compound is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminobenzimidazole can be synthesized through various methods. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives. Another method includes the reduction of 5-nitrobenzimidazole using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 5-nitrobenzimidazole. This process is typically carried out under high pressure and temperature conditions using catalysts like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-nitrobenzimidazole.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 5-Nitrobenzimidazole.
Reduction: Various this compound derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
5-Aminobenzimidazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are explored for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenzimidazole involves its interaction with various molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
- 2-Aminobenzimidazole
- 4-Aminobenzimidazole
- 5-Nitrobenzimidazole
Comparison: 5-Aminobenzimidazole is unique due to its specific position of the amino group, which influences its chemical reactivity and biological activity. Compared to 2-Aminobenzimidazole and 4-Aminobenzimidazole, the 5-positioned amino group allows for different substitution patterns and interactions with biological targets. 5-Nitrobenzimidazole, on the other hand, is an oxidized form and has different chemical properties and applications.
Properties
IUPAC Name |
3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXSXUDWCVSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239406 | |
Record name | 5-Aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-22-5, 55299-95-1 | |
Record name | 5-Aminobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Aminobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminobenzimidazole | |
Source | DTP/NCI | |
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Record name | 5-Aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzimidazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 55299-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Aminobenzimidazole?
A1: The molecular formula of this compound is C7H7N3, and its molecular weight is 133.15 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, electronic transitions, and structural arrangements within the molecule. [, , ]
Q3: How does the incorporation of this compound into polyimide (PI) affect its properties?
A3: Incorporating this compound into polyimides significantly impacts their properties:
- Improved Mechanical Strength: The presence of this compound enhances the tensile strength and modulus of PI films and fibers. This is attributed to intermolecular hydrogen bonding between the -NH- group of benzimidazole and the carbonyl groups of PI, leading to stronger interchain interactions. [, , , , , ]
- Increased Glass Transition Temperature (Tg): The rigid structure and hydrogen bonding capability of this compound contribute to a higher Tg in PI, making them suitable for high-temperature applications. [, , , ]
- Enhanced Thermal Stability: PI containing this compound exhibit higher decomposition temperatures and char yields, indicating improved thermal stability. [, ]
- Improved Solubility: Incorporation of this compound, especially alongside flexible moieties like ether groups, can enhance the solubility of PI in common organic solvents. [, , ]
Q4: How does the concentration of this compound influence the properties of PI foams?
A4: The concentration of this compound plays a crucial role in determining the properties of PI foams:
- Foaming Degree: Higher concentrations of this compound lead to a decrease in foaming degree due to increased melt viscosity of the precursor. []
- Density: The density of the resulting PI foams increases with increasing this compound content. []
- Thermal Stability: Foams with higher this compound content exhibit superior thermal stability, evidenced by increased glass transition temperatures and higher decomposition temperatures. [, ]
- Mechanical Strength: The compressive strength and modulus of PI foams increase with higher this compound content, contributing to their robust mechanical properties. []
Q5: Can this compound be used to modify materials other than polyimides?
A5: Yes, research shows its potential in modifying other polymers. For example, it's been used to enhance the properties of polyurethane elastomers, increasing their mechanical strength, toughness, and self-healing efficiency. []
Q6: Does this compound exhibit catalytic properties?
A6: Yes, research suggests that this compound can act as a catalyst in specific reactions. For instance, it has been shown to catalyze the imidization process during the synthesis of organo-soluble co-polyimides. []
Q7: Are there applications of this compound in fuel cell technology?
A7: Yes, poly(benzimidazole imide)s (PBIIs) incorporating this compound have shown promise as potential membrane materials for medium-temperature fuel cells. These membranes can be doped with phosphoric acid, achieving high proton conductivity at elevated temperatures and low humidity. []
Q8: How does the addition of this compound impact the acid doping level of poly(benzimidazole imide)s (PBIIs)?
A8: The basic benzimidazole groups in this compound are responsible for acid doping in PBIIs. The presence of these groups allows for high phosphoric acid uptake, leading to enhanced proton conductivity in the resulting membranes. []
Q9: Can this compound be used as a ligand in chromatography?
A9: Yes, this compound is a promising ligand for affinity chromatography, particularly in hydrophobic charge-induction chromatography (HCIC), a technique for purifying antibodies. [, , , ]
Q10: How does ligand density of this compound affect antibody binding in HCIC resins?
A10: Research indicates that moderate ligand density of this compound on HCIC resins leads to optimal antibody binding capacity and dynamic binding capacity. Excessive ligand density can hinder protein adsorption due to steric hindrance and reduced accessibility of binding sites. [, ]
Q11: Has computational chemistry been used to study this compound?
A11: Yes, computational methods, including molecular mechanics modeling, have been employed to understand the structural characteristics, interactions, and packing behavior of this compound, particularly in the context of PI fibers. [, ]
Q12: What is known about the structure-activity relationships (SAR) of this compound derivatives?
A12: While detailed SAR studies specifically focusing on this compound are limited within the provided research, some insights can be derived:
- Position of Substituents: The position of substituents on the benzimidazole ring can affect its properties. For example, 2-(4-aminophenyl)-5-aminobenzimidazole and 2-(3-aminophenyl)-5-aminobenzimidazole exhibit different thermal expansion coefficients and adhesion properties when incorporated into PIs. []
- Presence of Hydrogen Bonding Groups: The -NH- group in this compound plays a crucial role in hydrogen bonding interactions, influencing the properties of polymers and potentially its biological activities. [, , , ]
Q13: What are the potential applications of this compound in drug development?
A13: Research suggests that this compound derivatives could be promising for developing antihypertensive drugs. For example, 2-guanidino-5-aminobenzimidazole dihydrochloride showed comparable effects to aminophylline in lowering blood pressure. []
Q14: Are there studies exploring the antimicrobial activity of this compound derivatives?
A14: Yes, some studies have investigated the antibacterial activity of peptide analogs derived from this compound, indicating their potential as novel antibacterial agents. []
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